molecular formula C20H24N4O3S B4623414 methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B4623414
M. Wt: 400.5 g/mol
InChI Key: LHCGEMYANCZOAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds often involves multi-step reactions, including the formation of key intermediate structures, such as pyrazolo[3,4-b]pyridines and thiophene derivatives, through cycloaddition, condensation, or other types of reactions. For instance, the use of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate as a reagent for the preparation of substituted pyridines and pyrroles has been described, highlighting the versatility of similar compounds in synthesizing diverse heterocyclic structures (Toplak et al., 1999).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research demonstrates innovative methods to synthesize diverse heterocyclic systems, a fundamental aspect of medicinal chemistry and materials science. For instance, the development of new methodologies for synthesizing tetrasubstituted thiophenes through a [3+2] annulation strategy showcases the compound's role in creating complex molecular architectures with potential applications in drug discovery and material chemistry (Sahu et al., 2015).

Characterization of Polymorphs

The structural characterization of polymorphs derived from similar chemical families illustrates the importance of understanding solid-state forms in pharmaceutical development. Such studies can lead to the identification of more stable or bioavailable forms of a compound, as seen in the research on polymorphs of 1-(4-methylpyridin-2-yl)thiourea and its derived 2-aminothiazoles (Böck et al., 2020).

Advancements in Multicomponent Synthesis

The exploration of novel multicomponent synthesis pathways highlights the compound's role in facilitating the creation of complex molecules efficiently. This is crucial in the synthesis of pyridine-pyrimidines and their derivatives, representing a significant leap in the development of new catalysts and synthesis methods that could streamline pharmaceutical manufacturing processes (Rahmani et al., 2018).

Molecular Docking and In Vitro Screening

Investigations into novel pyridine and fused pyridine derivatives, starting from compounds with similar structural motifs, emphasize the chemical's potential in drug design and discovery. Molecular docking and in vitro screening against various targets offer insights into the bioactivity and therapeutic potential of these novel compounds, suggesting avenues for the development of new drugs (Flefel et al., 2018).

properties

IUPAC Name

methyl 2-[(3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-9(2)24-17-16(12(5)23-24)14(8-10(3)21-17)18(25)22-19-15(20(26)27-7)11(4)13(6)28-19/h8-9H,1-7H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCGEMYANCZOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-({[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 2
methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 6
methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

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